molecular formula C21H23NO5 B2386879 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034258-14-3

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2386879
CAS No.: 2034258-14-3
M. Wt: 369.417
InChI Key: XFLSQQFILDECKI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound offered for research and development purposes. This complex molecule features a benzodioxole group linked via a carboxamide bridge to a substituted ethanolamine core that includes both phenyl and tetrahydro-2H-pyran-4-yl moieties. The integrated structural components of this compound suggest potential research applications in the fields of medicinal chemistry and pharmacology, particularly as a scaffold for probing biological pathways or as a precursor in synthetic studies. The presence of the benzodioxole group, a motif found in various biologically active molecules , alongside a tertiary alcohol center, makes it a molecule of significant interest for investigating structure-activity relationships. Researchers can utilize this compound in vitro studies to explore its physicochemical properties, receptor binding affinities, or enzyme inhibition potential. Strictly for laboratory research use. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c23-20(15-6-7-18-19(12-15)27-14-26-18)22-13-21(24,16-4-2-1-3-5-16)17-8-10-25-11-9-17/h1-7,12,17,24H,8-11,13-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSQQFILDECKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H29NO4
Molecular Weight 383.48 g/mol
Boiling Point 625.8 ± 55.0 °C (predicted)
Density 1.159 ± 0.06 g/cm³ (20 °C)
pKa 13.34 ± 0.29 (predicted)

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity at neurotransmitter receptors and enzymes involved in neuropharmacology.

Potential Targets:

  • Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterases (PDEs), which are crucial for regulating intracellular cAMP levels, thereby influencing various signaling pathways related to inflammation and cognition .
  • Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, which can protect cells from oxidative stress .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have demonstrated selective cytotoxic effects on cancer cell lines such as MDA-MB-231 and BT-549, without affecting normal human keratinocytes .

Anti-inflammatory Effects

Compounds within this chemical class have been reported to exhibit anti-inflammatory effects by modulating cytokine release and reducing immune cell infiltration in tissues . This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression and reduced proliferation markers in treated groups compared to controls .
  • Inflammation Model : In a guinea pig model of asthma, a structurally similar compound showed a reduction in airway hyperactivity and eosinophilia, indicating its potential for treating respiratory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxole Derivatives

  • Key Analogs: Compound 1: (S)-N-(2-(Diethylcarbamoyl)benzo[b]thiophen-5-yl)-4-(4-((7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl)oxy)butanamido)-1-methyl-1H-pyrrole-2-carboxamide . Compound 2: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide .
Feature Target Compound Compound 1 Compound 2
Core Structure Benzo[d][1,3]dioxole-5-carboxamide Benzo[b]thiophen-carboxamide fused with diazepine Pyrazine-thiophene hybrid
Substituents Hydroxy, phenyl, tetrahydro-2H-pyran on ethyl chain Diethylcarbamoyl, pyrrole, methoxy-diazepine Chloro, cyclobutylamino, thiophene
Potential Activity Unreported (hypothesized: CNS or metabolic enzyme modulation) Likely kinase or protease inhibition (diazenpine moiety) Possible antimicrobial or antiviral (thiophene core)

The tetrahydro-2H-pyran group may enhance solubility compared to Compound 2’s pyrazine-thiophene hybrid.

Tetrahydro-2H-pyran-Containing Carboxamides

  • Key Analogs :
    • Compound 3 : N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide .
    • Compound 4 : N-[3-(2,6-dichlorophenyl)propyl]-3-benzyloxy-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide .
Feature Target Compound Compound 3 Compound 4
Pyran Role Substituent on ethyl chain Central scaffold (tetrahydro-2H-pyran-4-carboxamide) Non-pyran core (dihydropyridine)
Key Groups Hydroxy, phenyl, benzo[d][1,3]dioxole tert-Butyl, pyridinyl Dichlorophenyl, benzyloxy, dimethoxyethyl
Synthetic Routes Not described in evidence Likely via reductive amination or coupling (similar to ’s methods) Multi-step synthesis with acetaldehyde dimethyl acetal

Analysis : The target compound’s hydroxyl group could improve water solubility compared to Compound 3’s bulky tert-butyl and pyridinyl groups. However, the dichlorophenyl group in Compound 4 may confer stronger electrophilic reactivity than the target’s phenyl ring.

Ethyl Chain Modifications

  • Key Analog: ((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol .
Feature Target Compound Analog
Ethyl Chain 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl 5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
Stereochemistry Unspecified (racemic or enantiopure?) (5S) configuration confirmed
Functional Groups Hydroxy, phenyl, pyran Hydroxy, tetrahydronaphthalene, pyran

Analysis : The analog’s tetrahydronaphthalene system offers greater rigidity than the target’s flexible ethyl chain, possibly affecting binding pocket compatibility. Both compounds use pyran as a solubility-enhancing group.

Preparation Methods

Retrosynthetic Analysis

Key Disconnections

The most logical retrosynthetic approach involves disconnection of the amide bond to yield two primary building blocks:

  • Benzo[d]dioxole-5-carboxylic acid (piperonylic acid)
  • 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

Alternative Disconnections

Alternative disconnection strategies could involve:

  • Formation of the tetrahydropyran ring after amide coupling
  • Construction of the benzylic alcohol stereocenter via late-stage oxidation
  • Building the 1,3-benzodioxole unit from appropriately substituted phenols

Detailed Preparation Methods

Method 1: Amide Coupling Approach

Preparation of Benzo[d]dioxole-5-carboxylic Acid

Benzo[d]dioxole-5-carboxylic acid (CAS: 94-53-1) serves as a key starting material and can be obtained commercially or synthesized as follows:

Oxidation of Piperonal:

  • Dissolve piperonal in a mixture of acetone and water
  • Add potassium permanganate slowly at 10-15°C
  • Stir for 4-6 hours at room temperature
  • Acidify with concentrated hydrochloric acid to pH 2
  • Filter, wash with water, and recrystallize from ethanol
Synthesis of 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine

This component requires a multi-step synthesis approach:

Step A: Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Based on the synthetic route described in search result, this ketone can be prepared through a two-step process:

  • React methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride

    • Add isopropylmagnesium chloride (2M in THF, 3.0 eq) to a mixture of methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride (1.6 eq) in THF at -20°C under nitrogen
    • Stir for 30 minutes, then quench with saturated ammonium chloride
    • Extract with methyl tert-butyl ether, wash with brine, dry over MgSO₄
    • This forms the Weinreb amide intermediate (N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide)
  • Convert the Weinreb amide to the corresponding ketone

    • Add methylmagnesium bromide (3.0M in diethyl ether, 2.0 eq) to the Weinreb amide in THF at 0°C
    • Stir for 2 hours, then quench with saturated ammonium chloride
    • Extract with methyl tert-butyl ether, dry over MgSO₄, and purify by column chromatography
    • The expected yield is 75-81% based on reported data

Step B: Grignard Addition to Form Tertiary Alcohol

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium in dry THF
  • Add the prepared Grignard reagent dropwise to 1-(tetrahydro-2H-pyran-4-yl)ethanone at -78°C
  • Allow the reaction to warm to room temperature and stir for 4 hours
  • Quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, dry over sodium sulfate, and concentrate
  • Purify by column chromatography (hexanes/ethyl acetate gradient)

Step C: Conversion of Alcohol to Amine

Several approaches can be employed:

  • Via Azide Intermediate:

    • Mesylate the tertiary alcohol using methanesulfonyl chloride and triethylamine
    • Displace with sodium azide in DMF at 80°C
    • Reduce the azide to amine using hydrogen with Pd/C or triphenylphosphine followed by hydrolysis
  • Via Reductive Amination:

    • Oxidize the alcohol to ketone using Dess-Martin periodinane
    • Perform reductive amination with ammonia/sodium cyanoborohydride
    • Alternatively, use titanium(IV) isopropoxide with ammonia followed by sodium borohydride reduction
Amide Coupling

The coupling reaction between benzo[d]dioxole-5-carboxylic acid and 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine can be performed using various coupling methods:

Method A: Carbodiimide Coupling

  • Dissolve benzo[d]dioxole-5-carboxylic acid (1.0 eq) in dichloromethane or DMF
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq)
  • Stir for 30 minutes at 0°C
  • Add the amine (1.0 eq) and triethylamine (2.0 eq)
  • Warm to room temperature and stir for 12-24 hours
  • Quench with water, extract with ethyl acetate, wash with brine
  • Dry over sodium sulfate, concentrate, and purify by column chromatography

Method B: Acid Chloride Approach
Based on methodology in search result:

  • Convert benzo[d]dioxole-5-carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride
  • React the acid chloride with the amine in the presence of pyridine or 2,4,6-collidine
  • Purify using crystallization or chromatography

Method 2: Convergent Synthesis Approach

An alternative synthetic strategy involves a more convergent approach:

Preparation of 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol

This can be achieved through a Grignard addition to 4-formyltetrahydro-2H-pyran, followed by addition of phenylmagnesium bromide to the resulting ketone.

Conversion to Amine and Coupling

The alcohol can be converted to the corresponding amine through methods described in section 3.1.2, Step C, followed by amide coupling with benzo[d]dioxole-5-carboxylic acid or its derivatives.

Method 3: Solid-Phase Synthesis

For rapid analog preparation, a solid-phase approach can be considered:

  • Immobilize the amine component on a resin via the hydroxyl group
  • Couple with the carboxylic acid component
  • Cleave from the resin under mild conditions

Optimization Parameters

Reaction Conditions

Table 1 summarizes the key reaction parameters for the critical steps in the synthesis:

Reaction Step Temperature Range Solvent System Catalyst/Activator Reaction Time
Weinreb Amide Formation -20°C to 0°C THF - 30 min-1 hr
Ketone Formation -60°C to 0°C THF/Et₂O - 2-6 hrs
Grignard Addition -78°C to RT THF - 4-8 hrs
Mesylation 0°C to RT DCM DMAP 2-4 hrs
Azide Displacement 60-80°C DMF - 12-24 hrs
Azide Reduction RT THF/H₂O PPh₃ or Pd/C 4-12 hrs
Amide Coupling 0°C to RT DCM or DMF EDC/HOBt 12-24 hrs

Protecting Group Strategies

The presence of multiple functional groups necessitates careful consideration of protecting group strategies:

  • The hydroxyl group can be protected as:

    • TBS ether (stable to basic conditions)
    • Benzyl ether (removable by hydrogenolysis)
    • Acetate (easily removed under mild basic conditions)
  • The amine can be protected as:

    • Boc derivative (acid-labile)
    • Fmoc derivative (base-labile)
    • Cbz derivative (removable by hydrogenolysis)

Purification and Characterization

Purification Methods

Table 2 outlines recommended purification methods for key intermediates and the final product:

Compound Primary Purification Secondary Purification Expected Purity
Benzo[d]dioxole-5-carboxylic acid Recrystallization (EtOH) - >98%
1-(Tetrahydro-2H-pyran-4-yl)ethanone Column Chromatography (2:1 → 1:1 hexanes/EtOAc) Distillation >95%
2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine Column Chromatography Conversion to HCl salt >95%
Final Product Column Chromatography Recrystallization >99%

Analytical Characterization

The final compound and key intermediates should be characterized using:

Spectroscopic Analysis
  • ¹H NMR (400-600 MHz)
  • ¹³C NMR
  • FTIR spectroscopy
  • High-resolution mass spectrometry

Scale-Up Considerations

Alternative Reagents for Scale-Up

For larger-scale production, certain modifications are recommended:

Small-Scale Reagent Large-Scale Alternative Rationale
EDC/HOBt T3P (propylphosphonic anhydride) Improved safety profile, water-soluble byproducts
Thionyl chloride Oxalyl chloride/catalytic DMF Milder conditions, less corrosive byproducts
LiAlH₄ NaBH₄/BF₃·Et₂O Reduced fire hazard
Column chromatography Recrystallization Cost-effective, scalable purification

Experimental Procedures

Preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Materials:

  • Methyl tetrahydro-2H-pyran-4-carboxylate (46.30 mL, 346.81 mmol)
  • N,O-dimethylhydroxylamine hydrochloride (52.44 g, 1.6 eq)
  • Isopropylmagnesium chloride (2M in THF, 520.22 mL, 3.0 eq)
  • Tetrahydrofuran (2.43 L)
  • Methyl tert-butyl ether (250 mL × 3)
  • Saturated aqueous ammonium chloride (400 mL)
  • Anhydrous magnesium sulfate

Procedure:

  • Add isopropylmagnesium chloride to a mixture of methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran over 15 minutes at -20°C under nitrogen
  • After 30 minutes, add saturated aqueous ammonium chloride
  • Extract with methyl tert-butyl ether, wash with brine, dry over magnesium sulfate
  • Add tetrahydrofuran (700 mL) to the concentrated Weinreb amide
  • Add methylmagnesium bromide (3M in THF, 231.21 mL, 2.0 eq) dropwise over 15 minutes at 7°C
  • After 40 minutes, quench with saturated ammonium chloride
  • Extract, dry, and purify by silica gel chromatography using 2:1 → 1:1 hexanes/ethyl acetate
  • Expected yield: 33.18 g (75%)

Characterization:
¹H NMR (300 MHz, DMSO-d6): δ 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H)

Final Amide Coupling

Materials:

  • Benzo[d]dioxole-5-carboxylic acid (1.0 eq)
  • 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine (1.0 eq)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 eq)
  • Hydroxybenzotriazole (1.2 eq)
  • Triethylamine (2.0 eq)
  • Dichloromethane (10 mL/mmol)

Procedure:

  • Dissolve benzo[d]dioxole-5-carboxylic acid in dichloromethane at 0°C
  • Add EDC and HOBt, stir for 30 minutes
  • Add the amine and triethylamine
  • Stir at room temperature for 16 hours
  • Dilute with dichloromethane, wash with 1M HCl, saturated NaHCO₃, and brine
  • Dry over Na₂SO₄, concentrate, and purify by column chromatography
  • Expected yield: 65-75%

Q & A

Q. Q1. What synthetic strategies are recommended for efficient preparation of this compound, and how can intermediate purity be ensured?

Answer:

  • Multi-step synthesis : Begin with protecting group chemistry (e.g., tetrahydropyranyl ether protection of alcohols using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in anhydrous dichloromethane) .
  • Coupling reactions : Employ carboxamide formation via activation with reagents like HATU or EDC in dimethylformamide (DMF), followed by nucleophilic substitution .
  • Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, and confirm purity via HPLC (≥95%) .
  • Critical characterization : Validate each step with 1H^1H-NMR (e.g., hydroxyl proton at δ 2.5–3.5 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and high-resolution mass spectrometry (HRMS) .

Basic Research: Key Functional Groups and Reactivity

Q. Q2. Which functional groups in this compound are most reactive, and how do they influence derivatization potential?

Answer:

  • Hydroxyl group : Prone to acetylation or phosphorylation; reactivity modulated by steric hindrance from the tetrahydro-2H-pyran and phenyl groups .
  • Carboxamide : Participates in hydrogen bonding with biological targets; resistant to hydrolysis under physiological pH but reactive in acidic/basic conditions .
  • Benzo[d][1,3]dioxole : Stabilizes π-π interactions in receptor binding; susceptible to oxidative degradation under strong oxidizing agents .

Advanced Research: Resolving Contradictory Bioactivity Data

Q. Q3. How can researchers address discrepancies in reported IC50_{50}50​ values across enzymatic assays?

Answer:

  • Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-derived) to minimize variability .
  • Orthogonal validation : Cross-verify results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters for pathway inhibition) .
  • Dose-response refinement : Perform 8-point dilution series (0.1–100 µM) with triplicate measurements to improve statistical confidence .

Advanced Research: Computational Modeling for Target Prediction

Q. Q4. What in silico approaches are effective for identifying putative molecular targets of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR libraries, prioritizing targets with Glide scores ≤ -7.0 kcal/mol .
  • Pharmacophore mapping : Align the benzo[d][1,3]dioxole and carboxamide moieties with known ATP-binding pockets (e.g., MAPK or PI3K families) .
  • MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify critical residue interactions (e.g., Lys231 in PI3Kγ) .

Advanced Research: Stability and Formulation Challenges

Q. Q5. How can researchers improve the compound’s aqueous solubility and metabolic stability for in vivo studies?

Answer:

  • Salt formation : Test citrate or mesylate salts to enhance solubility (target ≥1 mg/mL in PBS) .
  • Prodrug design : Modify the hydroxyl group with acetyl or PEGylated promoieties to reduce first-pass metabolism .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release in pharmacokinetic studies .

Advanced Research: Elucidating Synergistic Effects in Combination Therapy

Q. Q6. What experimental designs are optimal for evaluating synergistic effects with standard therapeutics?

Answer:

  • Combinatorial screening : Use a 6×6 matrix (0.1–10× IC50_{50}) in cell viability assays (e.g., MTT) and analyze synergy via Chou-Talalay’s combination index (CI < 1.0) .
  • Mechanistic studies : Perform RNA-seq on treated cells to identify overlapping pathways (e.g., apoptosis or autophagy) and validate with Western blot (e.g., cleaved caspase-3) .

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